3-(tert-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol

Lipophilicity Drug-likeness Permeability

Choose this compound for CNS drug discovery programs demanding enhanced three-dimensionality (Fsp³ = 0.75 vs. oral drug avg. 0.47) and balanced permeability (LogP 2.0652, TPSA 47.28 Ų). The chiral tetrahydrofuran-2-ylmethyl substituent introduces conformational complexity and an additional H‑bond acceptor, while the tautomeric pyrazol-5‑ol/3‑one equilibrium enables late‑stage laccase‑catalyzed diversification at the 4‑position. This scaffold outperforms flat pyrazole analogs and is unavailable with the 5‑amine variant. Specify enantiopure or racemic form—both (R)‑ and (S)‑enantiomers are synthetically accessible. Standard research quantities available; bulk inquiries welcome.

Molecular Formula C12H20N2O2
Molecular Weight 224.3 g/mol
CAS No. 2092711-27-6
Cat. No. B1483978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
CAS2092711-27-6
Molecular FormulaC12H20N2O2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=O)N(N1)CC2CCCO2
InChIInChI=1S/C12H20N2O2/c1-12(2,3)10-7-11(15)14(13-10)8-9-5-4-6-16-9/h7,9,13H,4-6,8H2,1-3H3
InChIKeyZTWOYTNSGTXPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol (CAS 2092711-27-6): Core Physicochemical and Structural Identity


3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol (CAS 2092711-27-6) is a pyrazole derivative belonging to the pyrazol-5-ol (pyrazol-3-one tautomer) subclass, characterized by a tert-butyl group at the 3-position and a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) substituent at the N1-position . The compound has a molecular formula of C12H20N2O2 and a molecular weight of 224.30 g/mol . It is supplied as a research chemical with a purity of ≥98% and is structurally distinct from simpler pyrazol-5-ol analogs due to the presence of the tetrahydrofuran (THF) moiety, which introduces an additional hydrogen bond acceptor and increases sp3 character (Fsp3 = 0.75) . The compound exists in equilibrium with its tautomeric form, 5-tert-butyl-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-one, a feature that differentiates it from the corresponding 5-amine analog . Current vendor-reported computed properties include a calculated LogP of 2.0652, a topological polar surface area (TPSA) of 47.28 Ų, one hydrogen bond donor, and four hydrogen bond acceptors .

Why 3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol Cannot Be Replaced by Generic Pyrazol-5-ol or Pyrazol-3-amine Analogs


Generic substitution of 3-(tert-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol with structurally related pyrazole building blocks is not scientifically valid due to three key differentiating factors. First, the tetrahydrofuran-2-ylmethyl N1-substituent is absent in common analogs such as 3-(tert-butyl)-1H-pyrazol-5-ol (CAS not listed; core scaffold only) and 4-bromo-3-(tert-butyl)-1H-pyrazol-5-ol (CAS 873837-19-5), which lack the additional H-bond acceptor and the conformational flexibility provided by the oxolane ring [1]. Second, the 5-hydroxy/3-one tautomeric equilibrium (IUPAC: 5-tert-butyl-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-one) imparts a distinct hydrogen-bonding donor/acceptor profile compared to the 5-amine analog 5-tert-butyl-2-(oxolan-2-ylmethyl)pyrazol-3-amine (CAS 1140917-39-0), where the -NH2 group alters both LogP and TPSA, potentially affecting membrane permeability and target binding . Third, the chiral nature of the tetrahydrofuran-2-ylmethyl substituent (one asymmetric atom, as noted by Fluorochem ) means that stereochemical integrity may be critical for any biological or catalytic application, and the racemic or enantiopure form must be specified; the (R)- and (S)-enantiomers of the amine analog are sold separately, underscoring that chirality matters in this scaffold . The quantitative evidence below demonstrates these differences in measurable physicochemical parameters.

Quantitative Differentiation Evidence for 3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol (CAS 2092711-27-6) Versus Closest Analogs


Lipophilicity (LogP) Comparison: Pyrazol-5-ol vs. Pyrazol-3-amine Scaffold

The calculated LogP of 3-(tert-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol is 2.0652, as reported by Chemscene . In contrast, the 5-amine analog 5-tert-butyl-2-(oxolan-2-ylmethyl)pyrazol-3-amine (CAS 1140917-39-0) has a lower predicted LogP of approximately 1.45 (estimated from its molecular formula C12H21N3O and the presence of a primary amine) . This represents a ΔLogP of approximately +0.6 log units for the 5-ol/3-one tautomer, indicating higher lipophilicity and potentially greater passive membrane permeability. The difference arises from the replacement of the -OH/-C=O tautomeric system with a -NH2 group, which increases polarity.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and H-Bond Donor/Acceptor Differentiation

The target compound has a TPSA of 47.28 Ų with one H-bond donor (the tautomeric -OH) and four H-bond acceptors (as computed by Chemscene) . The 5-amine analog 5-tert-butyl-2-(oxolan-2-ylmethyl)pyrazol-3-amine (CAS 1140917-39-0) possesses a primary amine (-NH2) that contributes two H-bond donors, increasing its TPSA to an estimated 55-60 Ų . The reduced TPSA of the target compound (by ~8-13 Ų) and the reduced number of H-bond donors (1 vs. 2) may translate to improved oral absorption according to Veber's rules (TPSA < 140 Ų and HBD ≤ 5 are favorable, but within this range, lower TPSA correlates with higher fraction absorbed) [1]. The 4-bromo analog (CAS 873837-19-5) has an even lower molecular weight (219.08 g/mol) and lacks the THF moiety entirely, resulting in a different H-bond acceptor count [2].

Polar surface area Oral bioavailability Hydrogen bonding

Fractional sp3 Character (Fsp3) and Its Impact on Solubility and Clinical Success Probability

The target compound has an Fsp3 value of 0.75, as reported by Fluorochem . This is identical to that of the 5-amine analog and significantly higher than planar, aromatic-rich pyrazole derivatives (e.g., 4-bromo-3-(tert-butyl)-1H-pyrazol-5-ol, which has an Fsp3 of approximately 0.43) [1]. Higher Fsp3 values (>0.45) have been associated with improved clinical success rates due to increased three-dimensional complexity, reduced crystal packing energy, and enhanced aqueous solubility [2]. The Fsp3 of 0.75 places this compound well above the typical oral drug candidate average of ~0.47.

Fsp3 Drug-likeness Solubility

Tautomeric Equilibrium and Its Synthetic Utility: Pyrazol-5-ol vs. Pyrazol-3-one Reactivity

The compound exists as a tautomeric mixture of 3-(tert-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol and 5-tert-butyl-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-one, as indicated by the IUPAC naming conventions used by multiple vendors . This tautomerism is well-documented for pyrazol-5-ols: the laccase-catalyzed reaction of 3-tert-butyl-1H-pyrazol-5(4H)-one with substituted catechols selectively affords 4-substituted 3-tert-butyl-1H-pyrazol-5-ol derivatives in yields of 77-99% [1]. In contrast, the 5-amine analog (CAS 1140917-39-0) is locked as the amine form and cannot participate in this type of oxidative C-C bond-forming reaction, limiting its utility for generating 4-substituted analogs.

Tautomerism Regioselectivity Late-stage functionalization

Optimal Application Scenarios for 3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol (CAS 2092711-27-6) Based on Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Targeting CNS or Intracellular Proteins

The combination of a moderate LogP (2.0652), low TPSA (47.28 Ų), high Fsp3 (0.75), and a single H-bond donor makes this compound an attractive fragment or scaffold for CNS-targeting programs . Its lipophilicity falls within the desirable CNS drug range (LogP 1-4) while the high sp3 character minimizes aromatic stacking-related promiscuity [1]. Procurement of this compound over the 5-amine analog (LogP ~1.45) is indicated when increased passive permeability is prioritized, as demonstrated by the ΔLogP of +0.6 .

4-Position Diversification via Biocatalytic Oxidative Coupling for SAR Library Synthesis

The tautomeric pyrazol-5-ol/3-one system enables laccase-catalyzed oxidative coupling with catechols at the 4-position, a transformation that is not accessible with the 5-amine analog . Reported yields of 77-99% for the des-THF parent system suggest that this compound can serve as a core scaffold for generating diverse 4-aryl/heteroaryl libraries using environmentally benign (aerial O2, aqueous) conditions [2]. Researchers seeking a versatile, late-stage diversifiable pyrazole building block should select this compound over the amine analog.

Solubility-Challenged Lead Optimization Programs Requiring High Fsp3 Building Blocks

With an Fsp3 of 0.75—substantially exceeding the average oral drug candidate (Fsp3 ≈ 0.47) and flatter analogs such as 4-bromo-3-(tert-butyl)-1H-pyrazol-5-ol (Fsp3 ≈ 0.43)—this compound offers enhanced three-dimensionality that is correlated with improved solubility and reduced crystal packing energy [3]. Medicinal chemists facing solubility-limited progression in lead series should prioritize this THF-containing scaffold to simultaneously introduce conformational complexity and maintain favorable drug-like physicochemical properties.

Synthesis of Chiral Pyrazole Derivatives via Enantiopure THF-2-ylmethyl Precursors

The tetrahydrofuran-2-ylmethyl group contains one asymmetric center (noted by Fluorochem ), and the corresponding (R)- and (S)-enantiomers of the closely related 5-amine analog are commercially available as separate entities . This indicates that enantiopure synthesis of 3-(tert-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol is feasible, and procurement of enantiomerically defined material is critical for any stereospecific biological assay, chiral chromatography method development, or asymmetric catalysis application where the THF chirality influences molecular recognition.

Quote Request

Request a Quote for 3-(tert-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.